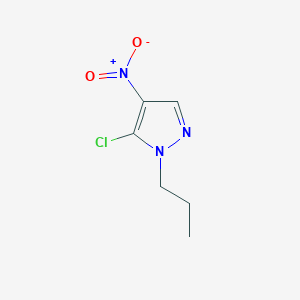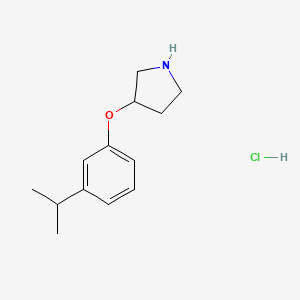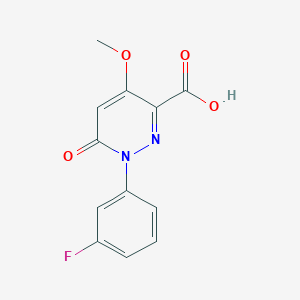
6-Chloro-4-(morpholinomethyl)pyridin-2-amine
Vue d'ensemble
Description
6-Chloro-4-(morpholinomethyl)pyridin-2-amine, also known as 6-chloro-2-amino-4-(morpholin-4-ylmethyl)pyridine, is a synthetic organic compound used in a variety of scientific research applications. It is a versatile molecule with a wide range of potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. This compound has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its potential to act as a drug target.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Development of Synthetic Routes : Lu et al. (2013) discussed the development of synthetic routes for 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, a key intermediate in the synthesis of BIRB 1017, a p38 MAP kinase inhibitor. The synthesis involved trialkylmagnesium ate complex mediated metalation, borylation, and Suzuki coupling reactions, highlighting the chemical versatility of similar compounds (Lu et al., 2013).
- Reactions with Nucleophilic Agents : Moshchitskii et al. (1972) studied the reactions of 2,3,5,6-tetrachloro-4-pyridyl vinyl sulfone with nucleophilic agents, including morpholine, demonstrating the reactivity of chloropyridines in various chemical contexts (Moshchitskii et al., 1972).
Applications in Pharmaceutical Chemistry
- Antimicrobial Activities : Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. This suggests potential pharmaceutical applications of compounds structurally related to 6-Chloro-4-(morpholinomethyl)pyridin-2-amine (Bektaş et al., 2012).
- Synthesis of Cardiotonic Compounds : Klauschenz et al. (1994) synthesized 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, demonstrating cardiotonic activity in isolated guinea-pig atria and anesthetized pigs, indicating the potential of chloropyridines in cardiotonic drug development (Klauschenz et al., 1994).
Heterocyclic Chemistry
- Synthesis of Pyrindines and Tetrahydroquinolines : Yehia et al. (2002) described a one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the role of pyridine derivatives in the synthesis of complex heterocyclic compounds (Yehia et al., 2002).
- Investigation of Nitrogen- and Sulfur-Containing Heterocycles : Levkovskaya and Safonova (1971) investigated the reaction of a pyridylmercapto oxalacetic ester with amines like morpholine, contributing to the understanding of nitrogen- and sulfur-containing heterocycles (Levkovskaya & Safonova, 1971).
Analytical Applications
- Analysis of Aliphatic Amines in Environmental Samples : Sacher et al. (1997) presented methods for determining aliphatic amines, including morpholine, in wastewater and surface water, showcasing the importance of pyridine derivatives in environmental analysis (Sacher et al., 1997).
Propriétés
IUPAC Name |
6-chloro-4-(morpholin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUGDGCSPXSBHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)







![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)